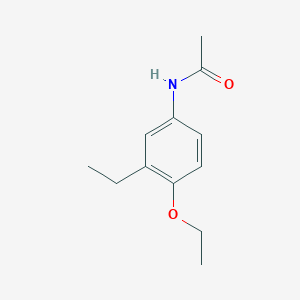
N-(4-ethoxy-3-ethylphenyl)acetamide
Description
N-(4-Ethoxy-3-ethylphenyl)acetamide is a substituted acetamide derivative characterized by an ethoxy group at the para position and an ethyl group at the meta position of the phenyl ring. For example, N-(4-ethoxyphenyl)acetamide (Phenacetin, CAS 62-44-2) shares the ethoxy-phenyl-acetamide backbone and is historically recognized as an analgesic and antipyretic agent . The addition of a 3-ethyl substituent in this compound may enhance lipophilicity and steric bulk compared to simpler analogs, influencing its pharmacokinetic and pharmacodynamic profiles.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(4-ethoxy-3-ethylphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-4-10-8-11(13-9(3)14)6-7-12(10)15-5-2/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clé InChI |
NRDIYHIXGDIIDF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)NC(=O)C)OCC |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Anti-Cancer Activity
Several acetamide derivatives exhibit anti-cancer properties. For instance, N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) demonstrated significant activity against HCT-1, SF268, and MCF-7 cell lines via the MTT assay . The quinazoline sulfonyl moiety likely contributes to kinase inhibition, a mechanism absent in this compound.
Antimicrobial and Antiparasitic Activity
N-(4-((E)-3-arylacryloyl)phenyl)acetamides showed antileishmanial activity, with potency influenced by the acryloyl group's conjugation and aryl substitution .
Toxicity Profiles
Phenacetin’s nephrotoxicity led to its withdrawal, underscoring the importance of substituent choice in safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


